molecular formula C12H12N2O2S B1453187 Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate CAS No. 864437-28-5

Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

Cat. No. B1453187
M. Wt: 248.3 g/mol
InChI Key: SYBQNCMETFYWLO-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .


Chemical Reactions Analysis

“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .

Scientific Research Applications

Synthesis of Derivatives for Drug Discovery

Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate derivatives have been synthesized and identified as potential building blocks in drug discovery. Durcik et al. (2020) describe the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility in synthetic and medicinal chemistry due to their various bioactivities (Durcik et al., 2020).

Transformations for Novel Compounds

Žugelj et al. (2009) demonstrate the transformation of a similar compound, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, into thiazole-5-carboxylates, indicating the versatility of such compounds in synthesizing novel derivatives (Žugelj et al., 2009).

Antibacterial Studies

Research by Dulaimy et al. (2017) involves the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their potential antibacterial properties. This study illustrates the compound's application in creating derivatives with potential medicinal benefits (Dulaimy et al., 2017).

Formation from Different Compounds

Jenny and Heimgartner (1989) describe the formation of methyl 5,6-dihydro-1,3(4H)-thiazine-4-carboxylates from related thiazole compounds, showcasing the chemical transformations that can be employed to generate derivatives with different structures and potential applications (Jenny & Heimgartner, 1989).

Synthesis of Ethyl Derivatives

Mohamed (2021) discusses the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further expanding on the versatility of thiazole compounds in synthesizing a wide range of derivatives (Mohamed, 2021).

Novel Synthesis Techniques

Baker and Williams (2003) report the novel synthesis of 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement, highlighting innovative techniques in the synthesis of these compounds (Baker & Williams, 2003).

Safety And Hazards

“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQNCMETFYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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